molecular formula C16H15N5O2S B11392739 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11392739
M. Wt: 341.4 g/mol
InChI Key: JMJJUNGLBGCQET-UHFFFAOYSA-N
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Description

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a phenyl group, a thiadiazole ring, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the thiadiazole ring can be formed through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate intermediates to form the dihydropyridazine ring.

    Final Coupling: The final step involves coupling the thiadiazole and dihydropyridazine intermediates under specific reaction conditions, such as using a coupling reagent in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Lacks the thiadiazole ring.

    N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide: Lacks the phenyl group.

    4-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide: Lacks the propyl group.

Uniqueness

The uniqueness of 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Biological Activity

The compound 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a novel heterocyclic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O2SC_{16}H_{15}N_{5}O_{2}S, characterized by a complex structure that includes a thiadiazole moiety. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The following table summarizes the findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon)3.29Induction of apoptosis
H460 (Lung)10.0Inhibition of ERK1/2 signaling
MCF7 (Breast)8.107Caspase activation leading to apoptosis
PC3 (Prostate)12.0Cell cycle arrest and apoptosis

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH and phosphomolybdenum methods. The results demonstrated that it possesses considerable antioxidant activity comparable to standard antioxidants such as ascorbic acid. This suggests a possible role in mitigating oxidative stress-related diseases .

Other Pharmacological Activities

In addition to its anticancer and antioxidant effects, the compound has shown promise in other areas:

  • Anti-tubercular Activity : Some derivatives of thiadiazoles have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, although more research is required to confirm these effects .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of thiadiazole derivatives:

  • Study on HCT116 Cell Line : A study reported an IC50 value of 3.29 µM for the compound against HCT116 cells, indicating strong antiproliferative effects. Mechanistic studies revealed that this activity was associated with the induction of apoptosis through caspase activation .
  • Antioxidant Evaluation : Another research effort compared the antioxidant capacity of several compounds, including our target compound. It demonstrated significant free radical scavenging ability, which could be beneficial in preventing oxidative damage in cells .
  • In Vivo Studies : While most studies have focused on in vitro evaluations, there is a growing interest in exploring the in vivo efficacy and safety profiles of this compound in animal models to better understand its therapeutic potential .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C16H15N5O2S/c1-2-6-13-18-19-16(24-13)17-15(23)14-12(22)9-10-21(20-14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,17,19,23)

InChI Key

JMJJUNGLBGCQET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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